7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione
Description
This compound features a quinazoline-2,4(1H,3H)-dione core substituted at position 3 with a phenethyl group and at position 7 with a 4-(4-fluorophenyl)piperazine-1-carbonyl moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, making this compound a candidate for further pharmacological evaluation .
Properties
Molecular Formula |
C27H25FN4O3 |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H25FN4O3/c28-21-7-9-22(10-8-21)30-14-16-31(17-15-30)25(33)20-6-11-23-24(18-20)29-27(35)32(26(23)34)13-12-19-4-2-1-3-5-19/h1-11,18H,12-17H2,(H,29,35) |
InChI Key |
ARMMUTGZDFXZDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
DMAP-Catalyzed One-Pot Synthesis from 2-Aminobenzamides
A robust method for constructing substituted quinazoline-2,4-diones involves reacting 2-aminobenzamide derivatives with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of 4-dimethylaminopyridine (DMAP). This approach, detailed by, enables the direct formation of the dione ring under microwave irradiation. For example, 2-amino-N-phenethylbenzamide undergoes cyclization with (Boc)₂O and DMAP in acetonitrile at 150°C for 30 minutes, yielding 3-phenethylquinazoline-2,4-dione in 92% yield. The microwave conditions enhance reaction efficiency by reducing side products such as mono-Boc-protected intermediates.
Isocyanate-Mediated Carbamate Cyclization
An alternative route, described in patent, involves reacting anthranilic acid derivatives with isocyanates. For instance, ethyl anthranilate reacts with phenethyl isocyanate in xylene at 110°C to form an N-phenethylcarbamoylanthranilate intermediate. Subsequent cyclization using triethylamine (10 mol%) at 90°C for 2 hours affords 3-phenethylquinazoline-2,4-dione. However, this method requires careful stoichiometry to avoid residual intermediates, as excess isocyanate or insufficient catalyst can lead to incomplete cyclization.
Regioselective Functionalization at Position 3: Introducing the Phenethyl Group
The 3-phenethyl substituent is typically introduced during the core formation step by utilizing pre-functionalized starting materials.
N-Substituted 2-Aminobenzamide Precursors
As demonstrated in, 2-amino-N-phenethylbenzamide serves as a direct precursor for 3-phenethylquinazoline-2,4-dione. The phenethyl group is incorporated via the amide nitrogen, which becomes position 3 after cyclization. This method ensures high regioselectivity, as the N-substituent is retained throughout the reaction.
Isocyanate-Derived Substitution
In the patent method, phenethyl isocyanate reacts with ethyl anthranilate to form a carbamate intermediate. Cyclization under basic conditions (triethylamine) then positions the phenethyl group at C3. This approach achieves 68–82% yields but requires meticulous purification to remove unreacted isocyanate.
Optimization and Challenges in Synthesis
Solvent and Catalyst Selection
-
DMAP Catalysis : The one-pot method benefits from DMAP’s ability to accelerate Boc group transfer, reducing reaction times from 12 hours (room temperature) to 30 minutes (microwave).
-
Triethylamine in Cyclization : Patent highlights that substoichiometric triethylamine (10 mol%) minimizes side reactions during carbamate cyclization, though excess base can degrade the quinazoline-dione core.
Microwave-Assisted Synthesis
Microwave irradiation significantly improves yields in DMAP-catalyzed reactions. For instance, 3-substituted quinazoline-diones synthesized under microwave conditions achieve 82–92% yields compared to 53–68% at room temperature.
Purification Challenges
Residual intermediates, such as uncyclized carbamates or mono-Boc-protected species, necessitate chromatographic purification. Silica gel chromatography with ethyl acetate/petroleum ether (3:1) effectively isolates the target compound.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for the dominant synthesis methods:
Chemical Reactions Analysis
Types of Reactions
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline derivatives with reduced functional groups.
Scientific Research Applications
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analog 1: 7-(4-(2-Fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione (CAS 892288-13-0)
- Structural Differences :
- Piperazine substituent : 2-Fluorophenyl vs. 4-fluorophenyl.
- Position 3 substituent : Pentyl vs. phenethyl.
Structural Analog 2: 3-(4-(4-(4-Acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 896374-56-4)
- Structural Differences :
- Position 3 substituent : Benzyl vs. phenethyl.
- Piperazine substituent : 4-Acetylphenyl vs. 4-fluorophenyl.
- The benzyl group at position 3 may restrict conformational flexibility compared to phenethyl, impacting receptor binding .
Structural Analog 3: 6-{4-[3-Chloro-4-(trifluoromethyl)phenyl]piperazine-1-carbonyl}pyrimidine-2,4(1H,3H)-dione
- Structural Differences :
- Core structure : Pyrimidine-dione vs. quinazoline-dione.
- Piperazine substituent : 3-Chloro-4-(trifluoromethyl)phenyl vs. 4-fluorophenyl.
- Functional Implications: The pyrimidine-dione core may exhibit different hydrogen-bonding patterns compared to quinazoline-dione.
Structural Analog 4: 5-Fluoro-1-({4-fluoro-3-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]phenyl}methyl)quinazoline-2,4(1H,3H)-dione
- Structural Differences :
- Position 1 substituent : Benzyl-linked pyrimidinyl-piperazine vs. phenethyl.
- Additional fluorine : At position 5 of the quinazoline core.
- Functional Implications :
Pharmacological Activity
- Anticancer Potential: Quinazoline-dione derivatives (e.g., ) are frequently explored as kinase inhibitors (e.g., EGFR, PARP). The 4-fluorophenyl-piperazine moiety in the target compound may optimize binding to ATP pockets .
- Selectivity : The phenethyl group at position 3 may reduce off-target effects compared to bulkier substituents (e.g., pentyl or benzyl) by limiting steric clashes .
Physicochemical and ADME Properties
| Property | Target Compound | Analog 1 (CAS 892288-13-0) | Analog 2 (CAS 896374-56-4) |
|---|---|---|---|
| Molecular Weight | ~482.5* | ~439.5 | 482.5 |
| logP (Predicted) | ~3.2 | ~4.1 | ~2.8 |
| Aqueous Solubility | Moderate | Low | Moderate |
| Metabolic Stability | High (due to F) | Moderate | Moderate |
*Estimated based on structural analogs .
Biological Activity
The compound 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 366.39 g/mol. The structure features a quinazoline core substituted with a piperazine moiety and a fluorophenyl group, which are critical for its biological interactions.
Antitumor Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antitumor activity. For instance, studies have shown that compounds similar to This compound can inhibit cancer cell proliferation in various types of cancer, including breast and lung cancer. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways such as PI3K/Akt and MAPK .
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. Inhibitors of MAO-B have shown promise in treating conditions like Alzheimer's disease. Compounds with similar structural motifs have demonstrated IC50 values in the low micromolar range, indicating potent inhibition .
Neuroprotective Effects
The neuroprotective properties of this compound may stem from its ability to modulate neurotransmitter levels by inhibiting MAO-B. This effect can lead to increased levels of dopamine and serotonin, which are crucial for mood regulation and cognitive function .
Study 1: Anticancer Efficacy
In a study examining the anticancer properties of quinazoline derivatives, it was found that the tested compounds exhibited dose-dependent cytotoxicity against human cancer cell lines. The study reported that the compound induced apoptosis through mitochondrial pathways, evidenced by increased caspase-3 activity and decreased mitochondrial membrane potential .
Study 2: MAO Inhibition
A detailed investigation into the MAO inhibitory activity revealed that derivatives similar to This compound showed selective inhibition for MAO-B over MAO-A. The most potent inhibitors had IC50 values ranging from 0.013 µM to 0.039 µM for MAO-B, showcasing their potential as therapeutic agents in neurodegenerative diseases .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | IC50 (MAO-B) | Antitumor Activity | Neuroprotective Properties |
|---|---|---|---|---|
| Compound A | Similar | 0.013 µM | Yes | Yes |
| Compound B | Similar | 0.039 µM | Yes | Yes |
| This compound | Complex | TBD | TBD | TBD |
Q & A
Q. What are the standard synthetic routes for synthesizing 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-phenethylquinazoline-2,4(1H,3H)-dione?
The synthesis typically involves multi-step reactions, starting with the coupling of a piperazine derivative (e.g., 4-(4-fluorophenyl)piperazine) to a quinazoline-dione core. Key steps include:
- Amide bond formation : Reacting the piperazine moiety with a carbonyl-activated quinazoline intermediate under anhydrous conditions, often using coupling agents like EDCI or HOBt in polar aprotic solvents (e.g., DMF or DCM) .
- Phenethyl group introduction : Alkylation or nucleophilic substitution at the quinazoline N3 position, optimized via temperature control (60–80°C) and catalytic bases (e.g., KCO) .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored by TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : H and C NMR to identify proton environments (e.g., fluorophenyl aromatic signals at δ 7.1–7.3 ppm, piperazine CH groups at δ 2.5–3.5 ppm) and carbonyl resonances .
- Mass spectrometry (HRMS) : To verify molecular weight (expected [M+H] ~506.2 g/mol) and fragmentation patterns .
- IR spectroscopy : Confirmation of carbonyl stretches (C=O at ~1680–1720 cm) and piperazine N-H bonds .
Q. What are the recommended handling and storage protocols for this compound?
- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential dust inhalation .
- Storage : Store in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are recommended for moisture-sensitive intermediates .
Advanced Research Questions
Q. How can computational chemistry methods optimize the synthesis of this compound?
- Reaction path search : Use quantum chemical calculations (DFT) to model transition states and identify energy barriers for key steps like amide bond formation .
- Solvent optimization : Predict solvent effects (e.g., dielectric constant of DMF vs. DCM) on reaction kinetics using COSMO-RS or other solvation models .
- Machine learning : Train models on existing reaction data (e.g., yields, temperatures) to predict optimal conditions for novel derivatives .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation times) to minimize variability. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) .
- Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out off-target effects in conflicting in vivo studies .
Q. How do structural modifications to the piperazine or quinazoline-dione moieties affect target receptor binding?
- Piperazine substitution : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., CF) to enhance binding to serotonin receptors (e.g., 5-HT) via hydrophobic interactions .
- Quinazoline-dione modifications : Introduce methyl or methoxy groups at the C6 position to improve solubility without compromising ATP-binding site affinity in kinase inhibition studies .
Q. What advanced purification techniques are recommended for isolating high-purity samples?
- Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to resolve closely related impurities .
- Chiral separation : For enantiomerically pure derivatives, employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) .
Q. How can stability studies under varying pH and temperature conditions be designed?
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C for 24–72 hours. Monitor degradation via UPLC-MS to identify labile groups (e.g., ester or amide bonds) .
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and compare to controls using validated HPLC methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
